Regiochemical Identity Verification: 2,5-Dimethyl Substitution Pattern Confirmed by Spectroscopic Database Matching
The target compound is unambiguously distinguished from its regioisomers by its unique InChIKey (GXXZJPUXJVSDOW-UHFFFAOYSA-N) and SpectraBase spectral fingerprint, which includes ¹H NMR, FTIR, and GC-MS data [1]. In contrast, the commercially available 2,3-dimethyl analog (Sigma PH007329) carries InChIKey VJEYXGVMFJVREE-UHFFFAOYSA-N, the 3,4-dimethyl analog (Sigma L173533) has a distinct CAS (208122-51-4), and the 2,6-dimethyl analog (CAS 351369-26-1) bears yet another InChIKey [2]. The SpectraBase entry provides full spectral assignment for the 2,5-isomer, enabling definitive identity confirmation that generic suppliers cannot guarantee for uncatalogued regioisomers [1].
| Evidence Dimension | Regiochemical identity (InChIKey and spectral fingerprint) |
|---|---|
| Target Compound Data | InChIKey: GXXZJPUXJVSDOW-UHFFFAOYSA-N; ¹H NMR, FTIR, and MS (GC) spectra available in SpectraBase database |
| Comparator Or Baseline | 2,3-dimethyl isomer: InChIKey VJEYXGVMFJVREE-UHFFFAOYSA-N; 3,4-dimethyl isomer: CAS 208122-51-4; 2,6-dimethyl isomer: CAS 351369-26-1 |
| Quantified Difference | Unique InChIKey for each regioisomer; spectral fingerprint exclusive to the 2,5-substitution pattern |
| Conditions | SpectraBase database entry (Wiley); Sigma-Aldrich catalog cross-reference |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for experimental reproducibility; the SpectraBase spectral fingerprint provides an orthogonal identity confirmation tool absent for most analog compounds.
- [1] SpectraBase. 3-(2,5-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one. Compound ID: DckSksu0uMz. InChIKey: GXXZJPUXJVSDOW-UHFFFAOYSA-N. John Wiley & Sons, Inc., 2024–2025. View Source
- [2] Sigma-Aldrich PH007329: (3Z)-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one; Sigma-Aldrich L173533: 3-((3,4-dimethylphenyl)imino)-1,3-dihydro-2H-indol-2-one; Chem960: CAS 351369-26-1 (2,6-dimethyl isomer). View Source
